molecular formula C9H9F3N2O2S B2627467 N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1209753-03-6

N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2627467
CAS No.: 1209753-03-6
M. Wt: 266.24
InChI Key: ULIDDKAUJINLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(Thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic oxalamide derivative characterized by a thiophene-methyl group at the N1 position and a trifluoroethyl group at the N2 position. This compound, also identified by the synonym N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide (RN: 1396787-09-9), exemplifies the structural versatility of oxalamides . Oxalamides are widely explored for their biological and functional properties, including flavor enhancement, enzyme inhibition, and pharmaceutical activity .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2S/c10-9(11,12)5-14-8(16)7(15)13-4-6-2-1-3-17-6/h1-3H,4-5H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDDKAUJINLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the reaction of thiophen-2-ylmethylamine with 2,2,2-trifluoroethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has diverse applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents due to its unique structural features.

    Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic and optical properties.

    Drug Discovery: It serves as a lead compound in the development of new drugs targeting various diseases

Mechanism of Action

The mechanism of action of N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, while the trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The oxalamide group can form hydrogen bonds with target proteins, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Substituent Variations

The target compound’s key structural features—a thiophen-2-ylmethyl group and a trifluoroethyl moiety—distinguish it from analogs. Below is a comparative analysis of substituent effects:

Table 1: Substituent Variations and Key Properties of Oxalamide Analogs
Compound Name N1 Substituent N2 Substituent Key Properties/Applications References
Target Compound Thiophen-2-ylmethyl 2,2,2-Trifluoroethyl Structural data (synonym listed)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer; replaces MSG
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl CYP3A4 inhibition (51% at 10 µM)
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-(complex substituent)oxalamide) 4-Chloro-3-fluorophenyl Indenyl-guanidinomethyl Antiviral (CD4-mimetic)
Compound 28 (N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Inhibitor of stearoyl-CoA desaturase

Key Observations :

  • Thiophene vs. Aromatic Rings : The thiophene group in the target compound introduces a sulfur-containing heterocycle, which may enhance lipophilicity compared to benzyl or pyridyl groups in S336 and S5454. This could influence membrane permeability and receptor binding .
  • Trifluoroethyl Group: The electron-withdrawing trifluoroethyl moiety likely improves metabolic stability and bioavailability compared to non-fluorinated analogs, as fluorine substituents reduce basicity and enhance resistance to oxidative metabolism .
Flavor Enhancement:
  • S336: Approved globally as a flavoring agent (FEMA 4233), it reduces monosodium glutamate (MSG) use in sauces and snacks by activating umami taste receptors (hTAS1R1/hTAS1R3) .
  • Target Compound: No direct data, but the thiophene group’s aromaticity might interact differently with taste receptors compared to S336’s pyridyl group.
Enzyme Inhibition:
  • S5456 : Inhibits CYP3A4 by 51% at 10 µM in preliminary assays, though activity dropped below 50% in definitive testing .
  • Trifluoroethyl Group : Fluorine’s electron-withdrawing effects may enhance binding to enzyme active sites, as seen in other fluorinated pharmaceuticals .
Antimicrobial and Antiviral Activity:
  • GMC Series () : Oxalamides with isoindolin-2-yl groups show antimicrobial activity, though the target compound’s thiophene substituent may alter this profile.

Physicochemical and Metabolic Properties

  • Fluorine Impact: The trifluoroethyl group in the target compound likely improves metabolic stability and bioavailability compared to non-fluorinated analogs like S335. Fluorine reduces basicity and enhances membrane permeability .

Biological Activity

N1-(thiophen-2-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound characterized by its unique structural features, including a thiophene ring and a trifluoroethyl group. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

  • Chemical Formula : C9H9F3N2O2S
  • Molecular Weight : 266.24 g/mol
  • CAS Number : 1209753-03-6

The presence of the thiophene ring contributes to the compound's aromatic properties, while the trifluoroethyl group enhances its lipophilicity, which is crucial for biological activity.

The biological activity of this compound can be attributed to its interaction with various biological macromolecules. The thiophene ring may engage in π-π stacking interactions with aromatic amino acids in proteins, while the trifluoroethyl group increases hydrophobic interactions, facilitating better binding to target sites. The oxalamide moiety can form hydrogen bonds with proteins, potentially modulating their activity.

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anti-inflammatory effects : Compounds similar to this compound have shown potential in reducing inflammation.
  • Anticancer properties : The ability of thiophene derivatives to inhibit cancer cell proliferation has been documented.
  • Antimicrobial activity : Some derivatives have demonstrated effectiveness against various microbial strains.

Case Studies and Research Findings

  • Anti-inflammatory Studies :
    • A study evaluated the anti-inflammatory effects of thiophene-based compounds and found significant reductions in inflammatory markers in vitro and in vivo models.
    • Results indicated that these compounds could inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.
  • Anticancer Activity :
    • Research involving thiophene derivatives showed promising results against breast cancer cell lines. The compounds induced apoptosis and inhibited cell migration.
    • A specific study highlighted that the oxalamide group enhances the cytotoxicity of the compound against cancer cells compared to non-functionalized thiophene analogs.
  • Antimicrobial Efficacy :
    • In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria.
    • The mechanism was suggested to involve disruption of bacterial cell membranes.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N1-(thiophen-3-ylmethyl)-N2-(2,2,2-trifluoroethyl)oxalamideStructureSimilar anti-inflammatory and anticancer properties
N1-(thiophen-2-ylmethyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamideStructureEnhanced lipophilicity leading to better bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.